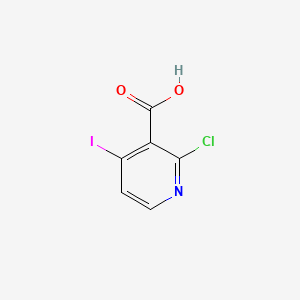

2-Chloro-4-iodonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMBFOCJXYZRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590320 | |

| Record name | 2-Chloro-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544671-78-5 | |

| Record name | 2-Chloro-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-iodonicotinic Acid: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of 2-Chloro-4-iodonicotinic acid, a pivotal heterocyclic intermediate in pharmaceutical research and development. We will delve into its core chemical properties, established synthetic routes, and its nuanced reactivity profile. The narrative emphasizes the causality behind experimental strategies, offering field-proven insights and detailed protocols. This document is designed to serve as a foundational resource for scientists leveraging this versatile molecule to construct novel chemical entities with therapeutic potential.

Introduction: The Strategic Value of Trifunctional Heterocycles

In the landscape of drug discovery, the efficiency of a synthetic campaign is paramount. Scaffolds that offer multiple points for diversification in a controlled, predictable manner are invaluable. This compound emerges as a preeminent example of such a scaffold. Its structure, featuring a pyridine core functionalized with a carboxylic acid, a chlorine atom, and an iodine atom, presents three distinct reactive sites. The true synthetic power of this molecule lies in the differential reactivity of the two halogen substituents, enabling chemists to perform selective, sequential cross-coupling reactions. This allows for the methodical and efficient construction of complex, highly functionalized molecules, making it a cornerstone intermediate in the synthesis of novel therapeutics.[1] This guide will provide the foundational knowledge required to exploit the full synthetic potential of this compound.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of successful laboratory execution. The data presented below has been consolidated from authoritative chemical databases and suppliers.

| Property | Data | Reference(s) |

| IUPAC Name | 2-chloro-4-iodopyridine-3-carboxylic acid | [2] |

| CAS Number | 544671-78-5 | [3][4] |

| Molecular Formula | C₆H₃ClINO₂ | [2][4] |

| Molecular Weight | 283.45 g/mol | [4] |

| Appearance | Solid (Specific color not detailed) | |

| Melting Point | 175-178 °C (decomposition) | [3][5] |

| Boiling Point | 369.3 ± 42.0 °C (Predicted) | [5] |

| Density | 2.193 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | Typically ≥97% | [4] |

Synthesis and Production

While several synthetic routes to chlorinated nicotinic acids exist, a common and logical approach for this specific molecule involves the diazotization of a precursor, 4-amino-2-chloronicotinic acid, followed by a Sandmeyer-type iodination. This method is a staple of aromatic chemistry, valued for its reliability and the ready availability of the necessary reagents.

Synthetic Workflow Overview

The following diagram illustrates the high-level transformation from the amino-precursor to the final iodo-substituted product.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Expertise & Causality: This protocol outlines a standard laboratory procedure. The initial cooling to 0-5 °C is critical because diazonium salts are thermally unstable and can decompose prematurely. The slow, dropwise addition of sodium nitrite ensures the reaction remains controlled, preventing dangerous temperature spikes and the formation of unwanted byproducts.

-

Vessel Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend the starting material, 4-amino-2-chloronicotinic acid, in a solution of dilute hydrochloric acid.

-

Cooling: Immerse the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in deionized water and add it to the dropping funnel. Add the nitrite solution dropwise to the stirred suspension, ensuring the temperature does not exceed 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Iodination: In a separate beaker, dissolve a molar excess of potassium iodide (KI) in water. Add this KI solution slowly to the cold diazonium salt suspension.

-

Reaction Completion: After the addition is complete, the ice bath can be removed. Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Gentle heating may be required to drive the substitution to completion.

-

Isolation: The product will typically precipitate as a solid. Collect the crude product by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

Reactivity and Strategic Applications in Synthesis

The primary value of this compound lies in the hierarchical reactivity of its functional groups, which enables precise and selective molecular editing.

-

Halogen Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This makes the C-4 position far more reactive towards oxidative addition with palladium(0) catalysts. Consequently, a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille) can be performed selectively at the iodo-position while leaving the chloro-position intact.[1]

-

Sequential Functionalization: Once the C-4 position has been modified, the less reactive C-2 chloro-substituent can be targeted for a second transformation. This may involve another cross-coupling reaction under more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems) or a nucleophilic aromatic substitution (SₙAr).

-

Carboxylic Acid Moiety: The carboxylic acid at C-3 provides a third reactive handle, most commonly used for amide bond formation through standard coupling reagents (e.g., EDC, HATU), allowing for the introduction of another element of diversity.

Logical Workflow for Sequential Cross-Coupling

This diagram illustrates the strategic logic for building molecular complexity using this compound as the starting scaffold.

Caption: Logical workflow for the sequential functionalization of the scaffold.

Safety and Handling

As a halogenated organic acid, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Based on data for the closely related compound 2-chloronicotinic acid, it should be considered a potential skin, eye, and respiratory tract irritant.[6] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties and, more importantly, its predictable, hierarchical reactivity make it an ideal starting point for the synthesis of complex drug candidates. By enabling selective, sequential modifications at the C-4 and C-2 positions, it provides an efficient and powerful pathway to generate diverse molecular libraries, accelerating the discovery of new and effective therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C6H3ClINO2) [pubchemlite.lcsb.uni.lu]

- 3. 2-CHLORO-4-IODO-NICOTINIC ACID | 544671-78-5 [chemicalbook.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 2-CHLORO-4-IODO-NICOTINIC ACID CAS#: 544671-78-5 [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 2-Chloro-4-iodonicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-iodonicotinic acid, identified by its CAS number 544671-78-5 , is a strategically important heterocyclic building block in medicinal chemistry.[1] Its unique trifunctionalized pyridine core, featuring a carboxylic acid, a chloro substituent, and an iodo substituent at specific positions, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic positioning of the reactive chloro and iodo groups allows for selective and sequential functionalization, making it an invaluable tool in the construction of diverse compound libraries for drug discovery programs.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridine carboxylic acid. The presence of both a chlorine and an iodine atom on the pyridine ring, in addition to the carboxylic acid group, provides multiple reactive sites for chemical modification.

Chemical Structure:

Caption: Core Identity of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Physical State | Solid | [2] |

| Melting Point | 175-178 °C (decomposes) | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Manufacturing

The primary synthetic route to this compound involves the carboxylation of a pre-functionalized pyridine precursor. A common method starts with 2-chloro-3-iodopyridine, which is then carboxylated using carbon dioxide. While specific industrial-scale protocols are often proprietary, the general transformation is outlined below.

Synthetic Pathway Overview:

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Illustrative Laboratory Scale):

-

Reaction Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a gas inlet, and a reflux condenser. The system is flushed with an inert gas, such as argon or nitrogen.

-

Reagents: 2-chloro-3-iodopyridine is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran). A suitable catalyst is added to the reaction mixture.

-

Carboxylation: Carbon dioxide gas is bubbled through the solution, or the reaction is conducted under a CO₂ atmosphere. The reaction mixture is heated to the appropriate temperature and stirred for a specified time, with the progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified using methods such as crystallization, recrystallization, or extraction to yield this compound.

Chemical Reactivity and Mechanistic Insights

The chemical utility of this compound stems from the differential reactivity of its three functional groups. The carboxylic acid group can undergo standard transformations such as esterification and amidation. The chloro and iodo substituents on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution and are excellent handles for transition metal-catalyzed cross-coupling reactions.

Key Reaction Pathways:

Caption: Major reaction pathways of this compound.

The iodine at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) compared to the chlorine at the 2-position. This allows for selective functionalization at the C4-position while leaving the C2-chloro group intact for subsequent modifications. This orthogonal reactivity is a key feature that makes this molecule a valuable building block.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for oncology. The pyridine scaffold is a common feature in many small-molecule drugs, and this trifunctionalized building block provides an efficient entry point for creating diverse libraries of compounds for screening.

Workflow in a Drug Discovery Campaign:

Caption: Role of this compound in a typical drug discovery workflow.

While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in public literature, its structural motifs are present in numerous patented compounds in development. The ability to perform selective cross-coupling reactions at the C4 position is particularly valuable for installing key pharmacophoric elements that interact with the target protein.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound. While a publicly available, fully assigned spectrum for this specific molecule is not readily found, the expected NMR signals can be predicted based on the analysis of similar structures.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, iodo, and carboxylic acid groups.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from the closely related 2-chloronicotinic acid can provide guidance.

General Safety Recommendations (inferred from related compounds):

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4][5]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4][5]

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4][5]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4][5]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4][5]

-

Conclusion and Future Outlook

This compound is a high-value building block for the pharmaceutical industry. Its trifunctionalized nature allows for the creation of complex and diverse molecular structures through selective and sequential chemical transformations. As the demand for novel therapeutics continues to grow, particularly in the area of targeted therapies like kinase inhibitors, the importance of versatile and strategically designed intermediates such as this compound is expected to increase. Further research into more efficient and sustainable synthetic routes for this compound will be beneficial for the broader drug discovery and development community.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. punchout.medline.com [punchout.medline.com]

Synthesis of 2-Chloro-4-iodonicotinic acid precursors

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodonicotinic Acid Precursors

Abstract

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex pharmaceutical and agrochemical agents. Its utility stems from the orthogonal reactivity of the chloro, iodo, and carboxylic acid moieties, which allows for selective, stepwise modifications. This guide provides a comprehensive overview of the core synthetic strategies for obtaining the essential precursors to this valuable intermediate. We will delve into the mechanistic rationale behind key transformations, provide detailed, field-tested protocols, and present a logical, multi-step pathway for the synthesis of this compound, with a focus on its primary precursors.

Introduction and Retrosynthetic Strategy

The strategic synthesis of polysubstituted aromatic and heteroaromatic compounds is a cornerstone of modern drug discovery and materials science. 2-Chloronicotinic acid and its derivatives are crucial intermediates in the production of various bioactive compounds, including fungicides like boscalid and herbicides.[1][2] The introduction of an additional iodine atom at the 4-position creates a versatile scaffold for further functionalization, particularly through metal-catalyzed cross-coupling reactions.

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy that hinges on the sequential introduction of the halogen substituents. The most robust and well-documented approach involves the synthesis of a stable, chlorinated precursor followed by the introduction of the iodo group. This leads us to identify two key precursors:

-

2-Chloronicotinic Acid: The foundational scaffold upon which the iodo group will be installed.

-

2-Chloro-4-aminonicotinic Acid: The immediate precursor for the introduction of the iodine via a Sandmeyer reaction, a reliable method for converting an amino group into a halide.

This guide will focus on the efficient synthesis of these two critical precursors.

References

A Technical Guide to the Spectroscopic Profile of 2-Chloro-4-iodonicotinic Acid

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the spectroscopic characteristics of 2-chloro-4-iodonicotinic acid. In the absence of publicly available, experimentally-derived spectra for this compound, this guide synthesizes predicted spectroscopic behaviors based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These predictions are supported by comparative analysis of structurally related analogs to provide a robust analytical framework for researchers working with this compound. Methodologies for acquiring such data are also detailed to facilitate experimental validation.

Introduction and Molecular Structure

This compound, with the CAS Number 544671-78-5, is a halogenated pyridine derivative.[1] Its structure, featuring a carboxylic acid, a chlorine atom, and an iodine atom on the pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine and the pyridine nitrogen, combined with the bulky and polarizable iodine atom, results in a unique electronic and steric profile that can be elucidated through various spectroscopic techniques. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Molecular Structure and Numbering

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the pyridine ring.

-

H-5 and H-6 Protons: The pyridine ring has two aromatic protons. Due to the anisotropic effect of the ring current, these protons will resonate in the downfield region, typically between 7.0 and 9.0 ppm. The electron-withdrawing effects of the chlorine atom at C-2 and the carboxylic acid at C-3 will deshield the adjacent protons.

-

H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it. It is expected to appear at the most downfield position.

-

H-5: This proton is expected to be upfield relative to H-6.

-

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~ 8.0 - 8.4 | d |

| H-6 | ~ 8.5 - 8.9 | d |

| -COOH | ~ 13.0 - 14.0 | br s |

It is important to note that these are estimated values. The actual chemical shifts can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected for the six carbon atoms of the pyridine ring and the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 150 - 155 |

| C-3 | ~ 135 - 140 |

| C-4 | ~ 100 - 105 |

| C-5 | ~ 140 - 145 |

| C-6 | ~ 150 - 155 |

| -COOH | ~ 165 - 170 |

The carbon atom bearing the iodine (C-4) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

NMR Workflow

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, strong |

| C-H (Aromatic) | 3100 - 3000 | Weak to medium |

| C=O (Carboxylic Acid) | 1720 - 1680 | Strong, sharp |

| C=N, C=C (Pyridine Ring) | 1600 - 1450 | Medium to strong |

| C-Cl | 850 - 550 | Medium |

| C-I | ~500 | Medium |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

The molecular weight of this compound is 283.45 g/mol .[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 283. The presence of chlorine and iodine will result in a characteristic isotopic pattern.

-

Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), which will produce an M+2 peak with an intensity of about one-third of the molecular ion peak. Iodine is monoisotopic (¹²⁷I).

-

Fragmentation: The molecular ion can undergo fragmentation, with common losses including:

-

Loss of -OH (m/z 266)

-

Loss of -COOH (m/z 238)

-

Loss of Cl (m/z 248)

-

Loss of I (m/z 156)

-

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 283/285 | [M]⁺ |

| 266/268 | [M - OH]⁺ |

| 238/240 | [M - COOH]⁺ |

| 248 | [M - Cl]⁺ |

| 156 | [M - I]⁺ |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI for fragmentation information or ESI for a softer ionization that often preserves the molecular ion).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the spectrum to determine the molecular weight and identify the fragmentation patterns.

Conclusion

References

The Strategic Utility of 2-Chloro-4-iodonicotinic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials and key intermediates is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical building blocks, halogenated heterocycles have emerged as particularly powerful tools, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of 2-Chloro-4-iodonicotinic acid, a highly functionalized pyridine derivative, and elucidates its pivotal role as a cornerstone in the synthesis of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties and Strategic Importance

This compound is a trifunctional scaffold, presenting medicinal chemists with three distinct points for chemical modification: a nucleophilic substitution- and cross-coupling-reactive chloro group at the 2-position, a highly reactive iodo group at the 4-position prime for a variety of cross-coupling reactions, and a carboxylic acid at the 3-position for amide bond formation or other derivatizations. This unique arrangement of functional groups allows for a programmed and regioselective approach to the synthesis of complex drug molecules.

Table 1: Physicochemical Properties of this compound and its Methyl Ester

| Property | This compound | Methyl 2-chloro-4-iodonicotinate |

| CAS Number | 544671-78-5[1] | 185041-05-8[2][3] |

| Molecular Formula | C₆H₃ClINO₂[1] | C₇H₅ClINO₂[2][3] |

| Molecular Weight | 283.45 g/mol [1] | 297.48 g/mol [2][3] |

| Appearance | White to brown crystalline powder | White to brown crystalline powder[2] |

| Melting Point | 175-178 °C (dec.)[4] | 85-86 °C[5] |

| Boiling Point | Not available | 304.4 °C at 760 mmHg[2] |

| Purity | Typically ≥97%[1] | Typically ≥97% |

The strategic value of this molecule lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the 4-position while leaving the 2-chloro group intact for subsequent transformations. This orthogonal reactivity is a key principle that underpins its utility in multi-step synthetic sequences.

Synthesis and Reactivity: A Platform for Molecular Diversity

The synthesis of this compound typically begins with the more readily available 2-chloronicotinic acid. While specific, detailed protocols for the direct iodination are proprietary or scattered in patent literature, the transformation can be achieved through electrophilic iodination. The electron-withdrawing nature of the chlorine and carboxylic acid groups directs the incoming electrophile to the 4-position of the pyridine ring.

The true synthetic power of this compound is unleashed in its subsequent reactions, particularly in palladium-catalyzed cross-coupling, which allows for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[5]

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[6] In the context of this compound, this reaction is preferentially carried out at the more reactive iodo position. This is a crucial step in the synthesis of numerous kinase inhibitors, where a substituted aryl or heteroaryl group is installed at this position to interact with the ATP-binding site of the target kinase.

A prime example of this strategy is in the synthesis of the core scaffold of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated kinase.[3][7] The synthesis involves the Suzuki coupling of an arylboronic acid, such as 4-chlorophenylboronic acid, to the 4-position of a protected 7-azaindole precursor, which is structurally analogous to our title compound.[3][7]

Caption: Generalized Suzuki-Miyaura coupling of a this compound derivative.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the this compound derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.[6]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for introducing rigid alkynyl linkers or for the synthesis of precursors to various heterocyclic systems. The reaction employs a palladium catalyst and a copper(I) co-catalyst.[7] As with the Suzuki coupling, the reaction with this compound proceeds selectively at the 4-iodo position.

Caption: Generalized Sonogashira coupling of a this compound derivative.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and the copper(I) iodide co-catalyst (0.05-0.10 eq.).

-

Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-5.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This reaction allows for the coupling of an amine with an aryl halide. While the 4-iodo position can be used for this transformation, it is often more strategic to first perform a C-C coupling at the 4-position and then utilize the remaining 2-chloro position for a subsequent Buchwald-Hartwig amination. This sequential approach allows for the construction of highly complex and diverse molecular scaffolds.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket of the enzyme. The 7-azaindole scaffold, which can be readily synthesized from this compound derivatives, is a privileged structure in kinase inhibitor design.[8]

Case Study: The BRAF V600E Inhibitor Vemurafenib (PLX4032)

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutation, which is present in approximately 50% of melanomas.[10] The core of Vemurafenib is a pyrrolo[2,3-b]pyridine (a 7-azaindole). The synthesis of this core relies on a Suzuki coupling to install the 4-chlorophenyl group, a reaction directly analogous to the reactivity of this compound.[3][7]

The MAPK/ERK signaling pathway is a key cascade that regulates cell growth and survival. In melanoma cells with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation. Vemurafenib inhibits the mutated BRAF kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Caption: Simplified MAPK/ERK signaling pathway and the site of action of Vemurafenib.

The development of Vemurafenib showcases the power of utilizing building blocks like this compound. The ability to selectively functionalize the pyridine core allows for the precise tuning of the inhibitor's properties to achieve high potency and selectivity.

Table 2: In Vitro Activity of Vemurafenib (PLX4032)

| Kinase Target | IC₅₀ (nM) | Cell Line | Effect |

| BRAF V600E | 31[11] | Melanoma cells | Inhibition of proliferation[11] |

| Wild-type BRAF | 100[11] | - | Lower potency |

| CRAF | 48 | - | Off-target activity |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its unique arrangement of functional groups, coupled with the differential reactivity of its halogen substituents, provides a robust and versatile platform for the synthesis of complex, biologically active molecules. The principles of its reactivity, particularly in regioselective cross-coupling reactions, are directly applicable to the synthesis of high-value pharmaceutical targets, most notably kinase inhibitors like Vemurafenib. For researchers and scientists in drug development, a thorough understanding of the chemistry of such pivotal intermediates is not just advantageous—it is essential for the continued innovation of targeted therapies that address unmet medical needs.

References

- 1. Rapid, Microwave-Assisted Organic Synthesis of Selective (V600E)BRAF Inhibitors for Preclinical Cancer Research. | Manning Lab [vumc.org]

- 2. nbinno.com [nbinno.com]

- 3. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

Discovering Novel Derivatives of 2-Chloro-4-iodonicotinic Acid: A Strategic Guide to Scaffold Diversification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Chloro-4-iodonicotinic Acid Scaffold

In the landscape of modern medicinal chemistry, the nicotinic acid framework is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives have shown high efficacy in treating a wide range of diseases.[1][2][3] The strategic introduction of halogen atoms onto this scaffold transforms it into a versatile platform for chemical exploration, enabling the precise and controlled introduction of diverse functional groups.

This compound, in particular, is a building block of significant interest for drug discovery programs.[4] Its utility lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C4 position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C2 position. This reactivity differential is the cornerstone of a rational and sequential derivatization strategy, allowing researchers to build molecular complexity in a controlled, step-wise manner.

This guide provides a comprehensive overview of the core synthetic strategies for derivatizing the this compound scaffold. We will delve into the mechanistic rationale behind key transformations, provide field-proven experimental protocols, and present a logical workflow for maximizing the chemical diversity accessible from this valuable starting material.

Chapter 1: The Principle of Orthogonal Reactivity

The synthetic power of this compound stems from the distinct reactivity profiles of the C-I and C-Cl bonds. Understanding the basis of this orthogonality is critical for designing successful synthetic campaigns.

-

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the first and rate-limiting step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] The bond dissociation energy of C-I is lower than that of C-Br, which is much lower than C-Cl. Consequently, oxidative addition occurs preferentially at the more labile C-I bond at the C4 position, leaving the C-Cl bond at C2 intact under carefully controlled conditions.[7]

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. This property is amplified by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. This electronic profile makes the ring susceptible to attack by nucleophiles, particularly at the C2 and C6 positions (ortho and para to the ring nitrogen).[8][9] The SNAr reaction provides a complementary method for functionalization, primarily targeting the C2-Cl bond, often after the C4 position has been elaborated via cross-coupling.[10]

This differential reactivity allows for a two-step, sequential functionalization strategy, which is the central theme of this guide.

Caption: Orthogonal reactivity of the this compound scaffold.

Chapter 2: Strategic Derivatization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the primary tools for the initial functionalization of the C4-iodo position.[5] The two most widely employed transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building Carbon Scaffolds

The Suzuki-Miyaura reaction is an exceptionally robust method for forming C-C bonds by coupling the C4-iodo position with a variety of aryl, heteroaryl, or alkyl boronic acids or esters.[7][11]

Causality of Component Selection:

-

Palladium Catalyst: The choice of catalyst is crucial. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often provide higher yields, faster reaction times, and broader substrate scope, especially with more challenging substrates.[12]

-

Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[11][13] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[14]

Comparative Data for Catalyst Systems

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%)[12] |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |

| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 |

| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid at the C4 position.

-

Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

-

Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is critical as the Pd(0) active species can be oxidized by air.

-

Solvent Addition: Add the degassed solvent (e.g., anhydrous THF) via syringe. Degassing prevents oxidation of the catalyst.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C). Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles at the C4 position.[15][16][17]

Causality of Component Selection:

-

Catalyst/Ligand System: The choice of ligand is paramount for a successful Buchwald-Hartwig reaction.[18] Sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often required to promote the crucial reductive elimination step that forms the C-N bond and regenerates the catalyst.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[16]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%) and the appropriate ligand (e.g., 4 mol%) to a dry reaction vessel.

-

Substrate Addition: Add this compound (1.0 equiv) and the base (e.g., NaOtBu, 1.5 equiv).

-

Solvent and Nucleophile: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.2 equiv).

-

Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

-

Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

After functionalizing the C4 position, the C2-chloro substituent becomes the primary site for further derivatization. SNAr reactions are an excellent choice for this transformation, leveraging the inherent electrophilicity of the pyridine ring.[8][19] This reaction is often thermally driven and does not require a metal catalyst.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[9]

-

Addition: The nucleophile (e.g., an amine or alkoxide) attacks the electron-deficient carbon atom at the C2 position, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring.

-

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.

Detailed Experimental Protocol: SNAr with an Amine

This protocol is adapted from methodologies for the amination of 2-chloronicotinic acid derivatives.[10][20]

-

Reagent Setup: In a sealed reaction vial, combine the C4-substituted-2-chloronicotinic acid derivative (1.0 equiv) and the desired amine (2.0-5.0 equiv). Using an excess of the amine can serve as both the nucleophile and the base.

-

Solvent: Add a polar aprotic solvent such as DMSO or NMP, or in some cases, the reaction can be run neat (without solvent).

-

Reaction: Seal the vial tightly and heat to a high temperature (e.g., 100-150 °C). Microwave irradiation can often accelerate this transformation significantly.[20]

-

Monitoring: Monitor the reaction's progress by LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and dilute with water. Adjust the pH to precipitate the product or to allow for extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography, recrystallization, or preparative HPLC.

Chapter 4: A Unified Workflow for Sequential Derivatization

The true power of the this compound scaffold is realized through a logical, sequential workflow that combines the strategies discussed. This approach allows for the creation of large, diverse libraries of compounds from a single starting material.

Caption: A unified workflow for the sequential derivatization of the scaffold.

This workflow highlights the primary decision-making process for the medicinal chemist. The initial choice of a cross-coupling partner for the C4 position dictates the core of the new analogue series. Subsequently, the C2 position can be modified, often with a different class of nucleophile, to fine-tune properties such as solubility, metabolic stability, and target engagement.

Conclusion

This compound is a powerful and versatile scaffold for the discovery of novel chemical entities. By leveraging the principles of orthogonal reactivity, researchers can employ a rational and efficient synthetic strategy. The preferential reaction of the C4-iodo position in palladium-catalyzed cross-coupling reactions, followed by the functionalization of the C2-chloro position via nucleophilic aromatic substitution, provides a robust and modular approach to library synthesis. The protocols and strategies outlined in this guide offer a solid foundation for drug development professionals to unlock the full potential of this valuable building block in their quest for new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. research.rug.nl [research.rug.nl]

- 19. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Strategic Utility of 2-Chloro-4-iodonicotinic Acid in Modern Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-iodonicotinic acid, a halogenated heterocyclic building block with significant potential in pharmaceutical research and development. We will explore its synthetic versatility, focusing on the strategic application of palladium-catalyzed cross-coupling reactions to generate diverse molecular scaffolds. The guide will detail its utility in the synthesis of targeted therapies, with a particular focus on the development of kinase inhibitors and anti-inflammatory agents. By providing both the theoretical framework and practical experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound in their discovery programs.

Introduction: The Value Proposition of a Differentiated Scaffold

In the landscape of medicinal chemistry, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. This compound (CAS: 544671-78-5) emerges as a highly valuable, yet under-utilized, building block for the construction of complex drug-like molecules.[1][2] Its inherent structural features—a pyridine core, a carboxylic acid handle, and two distinct halogen atoms at the C2 and C4 positions—offer a unique combination of synthetic opportunities.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs due to its ability to engage in favorable interactions with biological targets and its metabolic stability. The carboxylic acid provides a convenient point for amide bond formation or other conjugations. However, the true synthetic power of this molecule lies in the differential reactivity of the chloro and iodo substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference allows for selective, sequential functionalization, making this compound an ideal starting point for the programmed synthesis of highly decorated pyridine derivatives.

This guide will dissect the strategic advantages of this scaffold, providing a rationale for its application in lead discovery and optimization, and offering practical guidance for its synthetic manipulation.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of this compound is essential for its effective use.

| Property | Value | Source |

| CAS Number | 544671-78-5 | [1][3] |

| Molecular Formula | C₆H₃ClINO₂ | [1][3] |

| Molecular Weight | 283.45 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 175-178 °C (decomposes) | [4] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |

Synthesis of this compound

While this compound is commercially available from various suppliers, an understanding of its synthesis is valuable for process development and cost-of-goods analysis. A common synthetic route starts from the more readily available 2-chloronicotinic acid.

The Synthetic Powerhouse: Sequential Cross-Coupling Reactions

The primary application of this compound in drug discovery is as a scaffold for sequential, palladium-catalyzed cross-coupling reactions. This allows for the controlled and directional introduction of complexity, a cornerstone of modern medicinal chemistry.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for the formation of C(sp²)–C(sp²) bonds. Its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids and esters make it a first-choice reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound methyl ester (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst and ligand, for example, Pd(OAc)₂ (0.03 equiv.) and a suitable phosphine ligand like SPhos (0.06 equiv.).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-nicotinic acid methyl ester.

This protocol leverages the higher reactivity of the C-I bond, leaving the C-Cl bond intact for a subsequent coupling step.[5][6][7]

Stille and Sonogashira Couplings: Expanding Chemical Space

While the Suzuki coupling is prevalent, the Stille and Sonogashira reactions provide access to different types of molecular architecture.

-

Stille Coupling: This reaction utilizes organostannanes and is known for its tolerance of sensitive functional groups. It can be employed to introduce alkyl, alkenyl, and aryl groups.[8][9][10][11][12]

-

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a linear and rigid alkyne linker, which can be valuable for probing binding pockets in drug targets.[13][14]

The reaction conditions for these couplings are analogous to the Suzuki protocol, involving a palladium catalyst and, in the case of Sonogashira, a copper(I) co-catalyst.[1][13]

Pharmaceutical Applications: From Scaffold to Drug Candidate

The derivatives of this compound are of particular interest in the development of kinase inhibitors and anti-inflammatory agents.

Kinase Inhibitors: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[15] Several approved JAK inhibitors feature a nitrogen-containing heterocyclic core. The 2,4-disubstituted nicotinic acid scaffold can serve as a versatile template for the development of novel JAK inhibitors.

By using a Suzuki coupling at the C4-position to introduce a moiety that interacts with the solvent-exposed region of the ATP binding site, and a subsequent Buchwald-Hartwig amination at the C2-position to install a hinge-binding motif, potent and selective JAK inhibitors can be synthesized.[2][4]

Anti-Inflammatory Agents

Derivatives of nicotinic acid have a long history as anti-inflammatory agents.[16][17][18] The mechanism of action can be varied, including the inhibition of enzymes like cyclooxygenase (COX). The 2,4-disubstituted nicotinic acid core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against inflammatory targets. For instance, the non-steroidal anti-inflammatory drug (NSAID) Flunixin is a 2-(arylamino)nicotinic acid derivative.[17]

Nicotinic Acetylcholine Receptor (nAChR) Antagonists

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a variety of physiological processes. Modulators of nAChRs have therapeutic potential in neurological disorders and addiction. Substituted pyridines are core components of many nAChR ligands. The this compound scaffold can be used to synthesize novel antagonists by introducing bulky substituents through cross-coupling reactions that can sterically block the receptor channel or allosterically modulate its function.[19][20][21][22][23]

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

This compound represents a powerful and versatile building block for the synthesis of complex pharmaceutical compounds. Its key advantage lies in the differential reactivity of its two halogen atoms, which enables programmed, sequential cross-coupling reactions. This allows for the efficient and controlled construction of highly substituted pyridine scaffolds. The demonstrated and potential applications of its derivatives as kinase inhibitors, anti-inflammatory agents, and nAChR modulators underscore its relevance in modern drug discovery. As the demand for novel and diverse chemical matter continues to grow, the strategic application of well-designed building blocks like this compound will be paramount to the successful development of the next generation of therapeutics.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US9089574B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Stille Coupling [organic-chemistry.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. data.epo.org [data.epo.org]

- 16. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 21. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-4-iodonicotinic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-iodonicotinic acid, a halogenated pyridine derivative, has emerged as a highly versatile and valuable scaffold. Its unique substitution pattern, featuring a carboxylic acid, a chlorine atom at the 2-position, and an iodine atom at the 4-position, offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions and its utility in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClINO₂ | N/A |

| Molecular Weight | 283.45 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | 175-178°C (decomposes) | [1] |

| Solubility | Soluble in many organic solvents | N/A |

The reactivity of this compound is dictated by its three distinct functional groups. The carboxylic acid allows for standard transformations such as esterification and amidation. The two halogen substituents, chlorine and iodine, are the key to its versatility in cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a low-valent palladium catalyst. This difference in reactivity allows for selective functionalization at the 4-position, leaving the 2-chloro substituent intact for subsequent transformations.

Synthesis of this compound: A Plausible Synthetic Pathway

The synthesis of this compound can be envisaged through a multi-step sequence starting from the readily available 2-chloronicotinic acid. While a direct and detailed protocol for the regioselective iodination at the 4-position is not extensively documented in readily available literature, a plausible and chemically sound approach involves a Sandmeyer reaction, a cornerstone of aromatic functional group interconversion.[2][3][4][5]

A likely synthetic route would proceed via the following key steps:

-

N-Oxidation of 2-chloronicotinic acid to protect the pyridine ring and activate it for subsequent functionalization.

-

Nitration at the 4-position of the pyridine N-oxide.

-

Reduction of the nitro group to a primary amine, yielding 4-amino-2-chloronicotinic acid.

-

Diazotization of the amino group followed by a Sandmeyer-type iodination to install the iodine at the 4-position.[1][2][3][4][5]

Caption: Plausible synthetic workflow for this compound.

Core Application: A Gateway to Complex Molecules via Cross-Coupling Reactions

The primary utility of this compound lies in its application as a versatile substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for a stepwise and controlled introduction of different substituents.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[6] Due to the higher reactivity of the C-I bond, this compound (or its ester derivatives) can selectively react with a variety of boronic acids or esters at the 4-position. This leaves the 2-chloro position available for subsequent transformations, such as a second cross-coupling reaction or nucleophilic aromatic substitution.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound methyl ester (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Caption: Selective Suzuki-Miyaura coupling at the 4-position.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] Similar to the Suzuki coupling, the C-I bond of this compound derivatives reacts preferentially, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules.[8]

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound derivative (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos) (1-5 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq.).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until completion.

-

Work-up and Purification: After cooling, quench the reaction, and perform an aqueous work-up. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Caption: Selective Buchwald-Hartwig amination at the 4-position.

Application in the Synthesis of Kinase Inhibitors: The Case of Trametinib

The strategic application of this compound and its derivatives is exemplified in the synthesis of targeted cancer therapeutics, such as MEK inhibitors.[9][10][11][] Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, is a prime example. While the exact industrial synthesis of Trametinib may vary, the core structure suggests a convergent synthesis where a key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, is cyclized with a pyridinone derivative.[13][14][15] The 2-fluoro-4-iodoaniline precursor for this urea is a commercially available compound.[16][17][18]

A plausible synthetic disconnection of Trametinib suggests that a 2-chloro-4-substituted nicotinic acid derivative could serve as a precursor to the pyridinone fragment. The inherent reactivity of this compound allows for the introduction of the necessary substituents at the 4-position via cross-coupling, followed by further transformations to construct the pyridinone ring.

Conclusion: A Building Block of Strategic Importance

This compound is a powerful and versatile building block in organic synthesis. Its orthogonal reactivity, stemming from the differential reactivity of its two halogen substituents, enables chemists to perform selective and sequential functionalizations. This attribute is particularly valuable in the construction of complex, highly substituted aromatic and heteroaromatic systems. The demonstrated and potential applications in the synthesis of medicinally important molecules, such as kinase inhibitors, underscore its significance in drug discovery and development. As the demand for novel and complex chemical entities continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. Synthesis and MEK1 inhibitory activities of imido-substituted 2-chloro-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 13. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 14. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 16. 29632-74-4|2-Fluoro-4-iodoaniline|BLD Pharm [bldpharm.com]

- 17. echemi.com [echemi.com]

- 18. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on 2-Chloro-4-iodonicotinic acid

An In-Depth Technical Guide to 2-Chloro-4-iodonicotinic Acid

Abstract

This compound is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern synthetic chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a chloro substituent at the 2-position, and an iodo substituent at the 4-position, provides orthogonal reactivity that is highly sought after by researchers, scientists, and drug development professionals. The distinct electronic properties and steric environment of each functional group allow for regioselective modifications, making it a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals.

Physicochemical and Structural Properties

This compound is a solid at room temperature, with properties defined by its substituted pyridine ring structure. The presence of electron-withdrawing chlorine and iodine atoms, along with the carboxylic acid group, significantly influences the electron density of the pyridine ring, impacting its reactivity.

| Property | Value | Reference |